Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Description

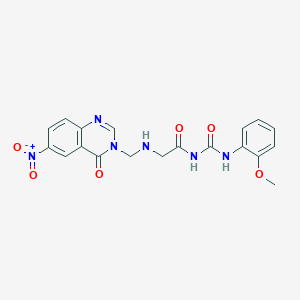

The compound Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- features a multifunctional structure combining:

- A 2-methoxyphenyl urea moiety (N-((2-methoxyphenyl)amino)carbonyl), which enhances hydrogen bonding and solubility.

- A methylene amino bridge linking the acetamide to the quinazoline ring.

While direct pharmacological data for this compound are unavailable, structurally related acetamides with quinazoline or arylurea groups have demonstrated anticancer, analgesic, and enzyme-inhibitory activities .

Properties

CAS No. |

86816-95-7 |

|---|---|

Molecular Formula |

C19H18N6O6 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |

InChI |

InChI=1S/C19H18N6O6/c1-31-16-5-3-2-4-15(16)22-19(28)23-17(26)9-20-10-24-11-21-14-7-6-12(25(29)30)8-13(14)18(24)27/h2-8,11,20H,9-10H2,1H3,(H2,22,23,26,28) |

InChI Key |

NMYFBQSAIFABNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 6-nitro-4-oxo-3(4H)-quinazoline. The synthesis may involve:

Nitration: Introduction of a nitro group to the quinazoline ring.

Amidation: Formation of the amide bond between the methoxyaniline derivative and the quinazoline derivative.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to favor desired reaction pathways.

Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Structural Characteristics

Anticancer Activity

Recent studies have indicated that compounds similar to Acetamide exhibit promising anticancer properties. For instance, research involving the screening of drug libraries has identified novel compounds that target cancer cell lines effectively. Acetamide's structural features may enhance its interaction with specific cellular targets implicated in cancer progression .

Enzyme Inhibition

Acetamide derivatives have been studied for their potential as enzyme inhibitors, particularly against matrix metalloproteinases (MMPs). These enzymes play crucial roles in extracellular matrix remodeling and are associated with various diseases, including cancer and arthritis. The ability of Acetamide to inhibit MMPs could make it a valuable candidate for therapeutic development .

Drug Design and Synthesis

The compound's unique structural attributes allow it to be a subject of interest in drug design. Modifications to its structure can lead to the development of new drugs tailored for specific biological targets. For example, the synthesis of PROTACs (proteolysis-targeting chimeras) has been explored using similar scaffolds to enhance the degradation of target proteins involved in disease mechanisms .

Case Study 1: Anticancer Compound Screening

In a study published by Walid Fayad et al., a library of compounds was screened on multicellular spheroids to identify novel anticancer agents. Acetamide's analogs were included in this screening, revealing significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: MMP Inhibition Studies

Research on MMP inhibitors has shown that compounds structurally related to Acetamide can effectively inhibit MMP-3 and MMP-9, which are crucial in cancer metastasis and tissue remodeling. The binding affinity and specificity of these compounds were evaluated through various biochemical assays, demonstrating their therapeutic potential .

Case Study 3: Synthesis and Characterization

A comprehensive study on the synthesis of quinazoline derivatives highlighted the importance of structural modifications akin to those found in Acetamide. The research focused on optimizing synthetic pathways to improve yield and purity while maintaining biological activity against targeted enzymes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Research Implications

- Pharmacological Potential: The nitro group may enhance cytotoxicity but requires toxicity profiling (e.g., Ames test for mutagenicity).

- Structural Optimization : Replacing the nitro group with a methoxy or sulfonamide moiety could balance efficacy and safety .

Biological Activity

Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- is a synthetic compound that possesses significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through multi-step organic reactions involving key starting materials such as 2-methoxyaniline and 6-nitro-4-oxo-3(4H)-quinazoline. The synthesis typically includes the following steps:

- Nitration : Introduction of a nitro group to the quinazoline ring.

- Amidation : Formation of the amide bond between the methoxyaniline derivative and the quinazoline derivative.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product .

The structural formula of the compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O4 |

| Molecular Weight | 426.383 g/mol |

| Density | 1.49 g/cm³ |

| LogP | 2.9767 |

| IUPAC Name | N-[(2-methoxyphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those with acetamide functionalities. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study indicated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range .

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory activity against cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that certain derivatives showed potent inhibitory effects on butyrylcholinesterase (BuChE), with IC50 values comparable to established inhibitors . This suggests potential applications in managing cognitive decline associated with Alzheimer's disease.

Antimicrobial Activity

Acetamide derivatives have been assessed for their antibacterial and antifungal activities. Various studies reported that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The mechanism of action is believed to involve disruption of bacterial cell walls or interference with key metabolic pathways.

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines.

- Results indicated that compounds with specific substitutions on the quinazoline ring showed enhanced activity, with some derivatives achieving IC50 values below 10 µM against MCF-7 breast cancer cells .

- Cholinesterase Inhibition Study :

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this acetamide-quinazolinone hybrid compound?

Methodological Answer:

The synthesis of complex acetamide derivatives often involves sequential functionalization. For example, quinazolinone cores can be prepared via cyclization of anthranilic acid derivatives (e.g., reacting with acetic anhydride to form intermediates like N-(4-hydroxy-2-methyl-phenyl)acetamide) . Subsequent nitration at the 6-position introduces nitro groups, critical for electronic modulation. Coupling reactions (e.g., using diazonium salts or acyl halides) enable attachment of methoxyphenyl and methylaminoacetamide moieties. Key steps include:

- Temperature control : Maintain 0–5°C during diazonium salt coupling to prevent side reactions .

- Purification : Recrystallization from dioxane or ethanol improves yield and purity .

- Characterization : Use IR (C=O, C≡N stretches) and -NMR (aromatic proton splitting patterns) to confirm structural integrity .

Basic: How can spectroscopic techniques validate the structural integrity of intermediates and final products?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (1660–1680 cm) and cyano (2210–2220 cm) groups in intermediates like 2-cyanoacetamide derivatives .

- -NMR : Monitor aromatic proton environments (e.g., methoxy groups at δ 3.77 ppm) and exchangeable NH protons (δ 10–12 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., M at m/z 357 for related quinazolinone-acetamide hybrids) and fragmentation patterns .

Basic: What safety protocols are advised given limited toxicological data for this compound?

Methodological Answer:

Due to insufficient toxicological studies, adopt precautionary measures:

- Handling : Use fume hoods, gloves, and PPE to avoid inhalation/skin contact .

- First Aid : For accidental exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .

- Storage : Keep in airtight containers away from light and moisture to prevent degradation .

Advanced: How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites on the quinazolinone core .

- HOMO-LUMO Analysis : Assess electronic transitions (e.g., λ via TD-DFT) to correlate with experimental UV-Vis data .

- Vibrational Studies : Simulate IR spectra to validate experimental peaks and assign vibrational modes .

Advanced: What in vitro assays are suitable for evaluating cytotoxic activity against cancer cell lines?

Methodological Answer:

- MTT/Proliferation Assays : Test dose-dependent cytotoxicity (e.g., IC) in HeLa or MCF-7 cells .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

- Comparative Analysis : Benchmark against known anticancer agents (e.g., doxorubicin) to contextualize potency .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Modify Substituents : Replace the nitro group with halogens (Cl, F) to assess electronic effects on bioactivity .

- Scaffold Hybridization : Fuse thiazole or pyrimidine rings to the quinazolinone core to enhance binding affinity .

- Pharmacokinetic Profiling : Evaluate logP (via HPLC) and metabolic stability (microsomal assays) to improve drug-likeness .

Advanced: What challenges arise in coupling reactions involving diazonium salts, and how are they mitigated?

Methodological Answer:

- Challenge : Diazonium intermediates are thermally unstable, leading to side products.

- Solution : Use low temperatures (0–5°C), add salts portion-wise, and employ pyridine as a stabilizing base .

- Validation : Monitor reaction progress via TLC and isolate products via precipitation (e.g., dilution with ice water) .

Basic: What analytical methods ensure purity ≥95% for biological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.